molecular formula C11H7ClO3S2 B8385209 3-Benzenesulfonyl-5-chlorothiophene-2-carbaldehyde

3-Benzenesulfonyl-5-chlorothiophene-2-carbaldehyde

Cat. No. B8385209
M. Wt: 286.8 g/mol
InChI Key: FVISGDHMORIRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394836B2

Procedure details

The title compound was prepared by the method of Preparation 42a using 3,5-dichlorothiophene-2-carbaldehyde and benzenesulfinic acid sodium salt.
[Compound]
Name
42a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:6]=[C:5]([Cl:7])[S:4][C:3]=1[CH:8]=[O:9].[Na+].[C:11]1([S:17]([O-:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([S:17]([C:2]2[CH:6]=[C:5]([Cl:7])[S:4][C:3]=2[CH:8]=[O:9])(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
42a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(SC(=C1)Cl)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C1(=CC=CC=C1)S(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(SC(=C1)Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.